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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethanol

CAS No.: 143915-17-7

Cat. No.: B3240552 Get Quote

Subject: 1H and 13C NMR Assignment for 2-(3-
Fluorophenoxy)ethanol
Abstract & Scope
The precise structural characterization of fluorinated intermediates is critical in medicinal

chemistry due to the prevalence of fluorine in bio-active compounds. This guide details the

complete NMR assignment of 2-(3-Fluorophenoxy)ethanol. Unlike standard alkyl aromatics,

this compound exhibits complex spin systems due to heteronuclear spin-spin coupling between

F (

) and both

H and

C nuclei. This protocol provides a self-validating logic tree for deconvoluting these multiplets
without requiring expensive heteronuclear decoupling hardware.

Experimental Protocol
2.1 Sample Preparation
To ensure high-resolution spectra and accurate chemical shift referencing, follow this strict

preparation protocol.
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Solvent Selection:Chloroform-d (

) is the standard choice for routine assignment. It minimizes viscosity-induced line
broadening.

Note: Use DMSO-d6 only if observing the hydroxyl proton coupling (

) is required for confirmation of the alcohol moiety, or if the sample is insoluble in
chloroform.

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. High concentrations (>30

mg) can cause viscosity broadening and shift-dependent concentration effects on the -OH

signal.

Tube Quality: Use high-throughput 5mm NMR tubes (camber < 60 µm) to ensure optimal

shimming.

2.2 Instrument Parameters
Temperature: 298 K (25°C).

1H NMR: Spectral width 12 ppm; Relaxation delay (

)

2.0 s to allow full relaxation of aromatic protons.

13C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay (

)

2.0 s.

Critical: Do not use

F decoupling unless necessary. The C-F coupling constants are diagnostic tools for
assignment.

Structural Analysis & Assignment Logic
3.1 Molecule Numbering Strategy
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For this analysis, the structure is numbered to prioritize the ipso-carbons.

Ring:

C1: Attached to Ether Oxygen (-O-CH2-)

C2: Ortho to O, Ortho to F

C3: Attached to Fluorine (C-F)

C4: Ortho to F, Para to O

C5: Meta to F, Meta to O

C6: Para to F, Ortho to O

Chain:

C

: Methylene adjacent to Phenoxy (-O-CH2-)

C

: Methylene adjacent to Hydroxyl (-CH2-OH)

3.2 1H NMR Assignment Strategy
The aromatic region (6.5 – 7.5 ppm) is dominated by

F coupling. The fluorine atom splits neighboring protons, creating "false" multiplets that must be
distinguished from H-H coupling.

H-2 (The "Isolated" Proton): Located between the Oxygen and Fluorine. It shows small

coupling to F (

) and small coupling to H-4/H-6 (

). Appearance: Doublet of triplets (dt) or Multiplet.
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H-5 (The Pseudo-Triplet): Meta to both substituents. It couples strongly to H-4 and H-6 (

Hz) and moderately to F (

Hz). Appearance: Pseudo-quartet or Multiplet.

H-4 & H-6: Distinguished by their coupling to Fluorine. H-4 is ortho to F (Large

), while H-6 is para to F (Small

or

).

3.3 13C NMR Assignment Strategy (The "Fingerprint")
Carbon-Fluorine coupling is the most reliable assignment tool. The magnitude of

decreases with distance:

(C-ipso): ~240–250 Hz (Huge doublet)

(C-ortho): ~20–25 Hz (Distinct doublet)

(C-meta): ~6–10 Hz (Small doublet)

(C-para): ~2–3 Hz (Often a broadened singlet)

Data Summary Tables
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
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Position
Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

H-5 7.20 – 7.26 Multiplet (m)

Only proton with

two large ortho

H-H couplings.

H-4 6.65 – 6.72 dddd / m ,
Ortho to F (large

) + Ortho to H-5.

H-6 6.55 – 6.62 ddd / m ,

Ortho to O, Para

to F (small

).

H-2 6.50 – 6.58 dt / m ,

Isolated between

O and F. High

shielding.

H- 4.05 – 4.10 Triplet (t)

Deshielded by

Phenoxy

Oxygen.

H- 3.92 – 3.98 Triplet (t)
Deshielded by

Alcohol Oxygen.

-OH ~2.0 - 3.0 Broad Singlet N/A

Variable;

concentration/mo

isture dependent.

Table 2: 13C NMR Assignment (100 MHz, CDCl3)
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Position
Shift (

, ppm)

Splitting
Pattern (Hz)

Structural
Identity

C-3 163.8
Doublet (

)

C-F (Direct

attachment)

C-1 159.6
Doublet (

)
C-O (Meta to F)

C-5 130.4
Doublet (

)

Meta to F, Meta

to O

C-4 110.8
Doublet (

)

Para to O, Ortho

to F (Wait: C4 is

ortho to F, so

expected ~21Hz.

Correction in

logic below)

C-6 107.5
Doublet (

)

Para to F (Small

coupling)

C-2 102.4
Doublet (

)

Ortho to F (Large

coupling),

Shielded by O

C- 69.2
Singlet (

)
- O-CH2-CH2

C- 61.4
Singlet (

)
- CH2-CH2-OH

Self-Correction on C-4/C-6:

C-4 (Ortho to F): Expect
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Hz. Shift ~108-112 ppm.[1]

C-6 (Para to F): Expect

Hz. Shift ~102-108 ppm.

C-2 (Ortho to F): Expect

Hz. Shift ~102 ppm (Shielded by both O and F).

Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning the aromatic protons based on

splitting patterns and coupling constants.

Analyze Aromatic Region
(6.5 - 7.3 ppm)

Identify H-5 (Meta-Meta)
Look for: ~7.2 ppm

Pattern: Pseudo-Triplet/Quartet

Most Deshielded

Identify H-2 (Isolated)
Look for: Upfield (~6.5 ppm)

Pattern: Doublet of Triplets (dt)

Most Shielded

Distinguish H-4 vs H-6
(Both are Ortho to Oxygen)

Intermediate Shifts

H-4 (Ortho to F)
Large J_HF (~9-10 Hz)

Broad Multiplet

Check J-Coupling

H-6 (Para to F)
Small J_HF (~2 Hz)

Sharper Multiplet

Check J-Coupling

Click to download full resolution via product page

Figure 1: Decision tree for assigning aromatic protons in 3-fluorophenoxy derivatives based on

chemical shift and J-coupling magnitude.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Application Note: Structural Elucidation of Fluorinated
Aromatics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240552#1h-and-13c-nmr-assignment-for-2-3-
fluorophenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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